BI 187004: A Technical Overview of a Selective 11β-HSD1 Inhibitor
BI 187004: A Technical Overview of a Selective 11β-HSD1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
BI 187004 is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. By reducing local cortisol concentrations in key metabolic tissues such as the liver and adipose tissue, BI 187004 has been investigated as a potential therapeutic agent for type 2 diabetes mellitus (T2DM) and obesity. This technical guide provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and experimental methodologies related to BI 187004.
Core Mechanism of Action
BI 187004 exerts its pharmacological effect by selectively inhibiting the 11β-HSD1 enzyme. This enzyme is a critical component of the glucocorticoid activation pathway, converting cortisone to the biologically active cortisol, which in turn activates the glucocorticoid receptor. In metabolic tissues, chronically elevated cortisol levels are associated with insulin resistance, increased gluconeogenesis, and adipogenesis. By blocking this conversion, BI 187004 aims to ameliorate the pathogenic effects of excess local cortisol.
Signaling Pathway
The mechanism of action of BI 187004 is centered on the modulation of the glucocorticoid signaling pathway. The following diagram illustrates the core pathway and the point of intervention for BI 187004.
Quantitative Data
The following tables summarize the key quantitative data for BI 187004 from clinical studies.
Pharmacokinetics in Humans
BI 187004 exhibits non-linear pharmacokinetics, which is thought to be due to target-mediated drug disposition.[1]
Table 1: Single Ascending Dose Pharmacokinetic Parameters in Healthy Male Volunteers with Overweight or Obesity [2]
| Dose | tmax (median, h) | t½ (geometric mean, h) | CL/F (geometric mean, L/h) | Vz/F (geometric mean, L) |
| 5 mg | - | 33.5 | - | - |
| 160 mg | - | 14.5 | - | - |
| 240 mg | - | - | - | - |
| 360 mg | - | - | - | - |
Table 2: Multiple Ascending Dose Pharmacokinetic Parameters in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]
| Dose | tmax (median, h) | t½,ss (geometric mean, h) |
| 10 mg | 0.667 - 2.00 | 106 |
| 360 mg | 0.667 - 2.00 | 124 |
Pharmacodynamics in Humans
Table 3: Inhibition of 11β-HSD1 in Liver (assessed by urinary (aTHF+THF)/THE ratio) in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]
| Dose | Placebo-corrected change from baseline in gMean (aTHF+THF)/THE ratio on Day 1 |
| 10-360 mg | Decreased without any dose-dependent effect |
Table 4: Inhibition of 11β-HSD1 in Subcutaneous Adipose Tissue in Patients with T2DM and Overweight or Obesity (14 days treatment) [3]
| Dose | Median Inhibition (immediately after 2nd dose) | Median Inhibition (24h after last dose) |
| 10 mg | 87.9% | 73.8% |
| 360 mg | 99.4% | 97.5% |
Experimental Protocols
Measurement of BI 187004 in Human Plasma and Urine
A validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used to measure BI 187004 concentrations.[4]
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Sample Preparation: Solid-supported liquid-liquid extraction of human plasma.
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Instrumentation: LC-MS/MS system.
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Validation: The assay was validated for a concentration range of 3–3,000 nmol/L in plasma and 5–5,000 nmol/L in urine.[4]
Assessment of 11β-HSD1 Inhibition in Liver
Inhibition of 11β-HSD1 in the liver was assessed indirectly by measuring the ratio of urinary cortisol and cortisone metabolites.[3]
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Biomarker: The ratio of (allotetrahydrocortisol + tetrahydrocortisol) / tetrahydrocortisone ((aTHF+THF)/THE) in urine.
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Methodology: Urine samples were collected over a 24-hour period. Steroid metabolites were quantified using a validated analytical method. A decrease in the (aTHF+THF)/THE ratio indicates inhibition of 11β-HSD1.
Assessment of 11β-HSD1 Inhibition in Adipose Tissue
The inhibition of 11β-HSD1 in subcutaneous adipose tissue was determined ex vivo.[3]
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Procedure: Subcutaneous adipose tissue biopsies were obtained from patients.
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Assay: The conversion of d2-cortisone to d2-cortisol in the tissue biopsies was measured using a validated LC-MS method. The amount of d2-cortisol formed is an indirect indicator of 11β-HSD1 enzyme activity.[4] The inhibition was calculated as the individual percent change from baseline.
The following diagram outlines the experimental workflow for assessing adipose tissue 11β-HSD1 inhibition.
Effects on the Hypothalamus-Pituitary-Adrenal (HPA) Axis
Inhibition of 11β-HSD1 can lead to a compensatory activation of the HPA axis.[3] This is due to a feedback mechanism where reduced intracellular cortisol levels signal for increased production of adrenocorticotropic hormone (ACTH), leading to increased adrenal steroidogenesis. In clinical studies with BI 187004, an increase in total urinary corticosteroids was observed, indicating an activation of the HPA axis.[5]
The following diagram illustrates the relationship between 11β-HSD1 inhibition and the HPA axis.
Conclusion
BI 187004 is a selective inhibitor of 11β-HSD1 that has been evaluated in clinical trials for its potential to treat type 2 diabetes and obesity. It demonstrates potent inhibition of its target in both liver and adipose tissue. While the compound is generally well-tolerated, its development has been discontinued, a fate shared by many other 11β-HSD1 inhibitors, primarily due to a lack of robust glucose-lowering efficacy in clinical settings.[5] Nevertheless, the study of BI 187004 has provided valuable insights into the role of 11β-HSD1 in human metabolic disease.
References
- 1. Characterizing the Nonlinear Pharmacokinetics and Pharmacodynamics of BI 187004, an 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitor, in Humans by a Target-Mediated Drug Disposition Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safety, tolerability, pharmacokinetics and pharmacodynamics of single oral doses of BI 187004, an inhibitor of 11beta-hydroxysteroid dehydrogenase-1, in healthy male volunteers with overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Safety, tolerability, pharmacodynamics and pharmacokinetics following once‐daily doses of BI 187004, an inhibitor of 11 beta‐hydroxysteroid dehydrogenase‐1, over 28 days in patients with type 2 diabetes mellitus and overweight or obesity - PMC [pmc.ncbi.nlm.nih.gov]
